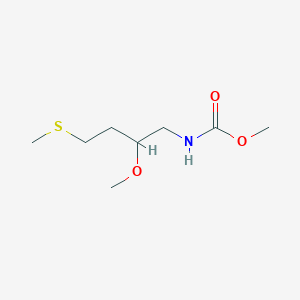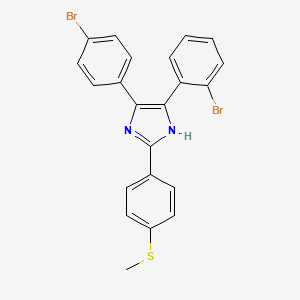
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole, also known as BMTI, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development. BMTI belongs to the class of imidazole derivatives and has a unique molecular structure that makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit significant antimicrobial activity. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer, reduce inflammation in mouse models of colitis, and exhibit significant antimicrobial activity in mouse models of bacterial infection.
実験室実験の利点と制限
One of the main advantages of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in lab experiments is its high potency and specificity. This compound has been shown to exhibit significant activity against various cancer cell lines and bacterial strains at low concentrations. Additionally, this compound has a unique molecular structure that makes it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for the study of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole. One area of research could be the development of new drugs based on the structure of this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Additionally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its anticancer or antimicrobial activity. Finally, future studies could investigate the potential use of this compound in other disease models, such as autoimmune diseases or neurodegenerative diseases.
合成法
The synthesis of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole involves a multi-step process that starts with the reaction of 2-bromoaniline and 4-bromoaniline with potassium carbonate in DMF to form 5,4-dibromo-2-nitroaniline. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon as a catalyst. The resulting compound is then reacted with 4-(methylthio)benzaldehyde in the presence of acetic acid and sodium acetate to form this compound. The final product is purified using column chromatography.
科学的研究の応用
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been extensively studied for its potential applications in drug development. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, this compound has been studied for its potential use as an anti-microbial agent, as it has been shown to exhibit significant activity against various bacterial strains.
特性
IUPAC Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2S/c1-27-17-12-8-15(9-13-17)22-25-20(14-6-10-16(23)11-7-14)21(26-22)18-4-2-3-5-19(18)24/h2-13H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRNHMVZQJANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2459113.png)

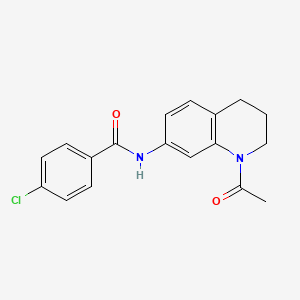

![3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459117.png)
![2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride](/img/structure/B2459118.png)
![4-[(4-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2459121.png)
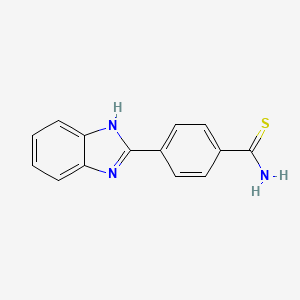
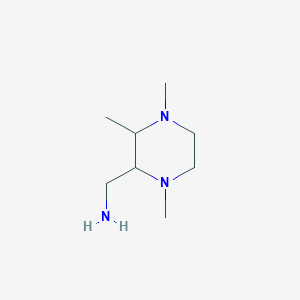

![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)

![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)
